N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide
Brand Name: Vulcanchem
CAS No.: 104388-95-6
VCID: VC17039694
InChI: InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16)
SMILES:
Molecular Formula: C10H8BrN3O2S
Molecular Weight: 314.16 g/mol

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide

CAS No.: 104388-95-6

Cat. No.: VC17039694

Molecular Formula: C10H8BrN3O2S

Molecular Weight: 314.16 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide - 104388-95-6

Specification

CAS No. 104388-95-6
Molecular Formula C10H8BrN3O2S
Molecular Weight 314.16 g/mol
IUPAC Name N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide
Standard InChI InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16)
Standard InChI Key CAHHZWIMGMIKJV-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br

Introduction

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide is a chemical compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound includes a benzothiazole moiety, which is substituted with a bromine atom at the 6-position, and an amide functional group. This combination of structural elements contributes to its chemical reactivity and potential biological activity.

Synthesis and Chemical Reactivity

The synthesis of N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide can be achieved through various chemical methods, although specific synthesis protocols are not widely detailed in available literature. The compound's reactivity is influenced by its functional groups, particularly the amide and bromine substituents.

Biological Activity and Potential Applications

Benzothiazole derivatives, including N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide, are known for their diverse biological activities. These include antimicrobial, antifungal, and anticancer properties. The presence of the benzothiazole ring and the bromine atom may enhance interactions with biological targets, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activity
2-AminobenzothiazoleContains amino group on benzothiazoleAntimicrobial properties
Benzothiazole-2-carboxylic acidCarboxylic acid substituentAnticancer activity
Methyl 6-bromo-2-naphthoateMethyl ester derivativeUsed in synthesis of retinoids
6-Bromo-2-methylbenzoic acidMethyl group at 2-positionPotential anti-inflammatory effects

These compounds highlight the diversity within benzothiazole derivatives and emphasize the uniqueness of N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide due to its specific bromination pattern and amide functionality.

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